Bis(3-bromophenyl)diphenylsilane
Overview
Description
Bis(3-bromophenyl)diphenylsilane: is an organosilicon compound with the molecular formula C24H18Br2Si. It is characterized by the presence of two bromophenyl groups and two phenyl groups attached to a silicon atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing bis(3-bromophenyl)diphenylsilane involves the reaction of 1,3-dibromobenzene with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(3-bromophenyl)diphenylsilane can undergo substitution reactions where the bromine atoms are replaced by other functional groups.
Coupling Reactions: This compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Organolithium Compounds: Used in lithiation reactions.
Organomagnesium Compounds: Used in Grignard reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions.
Functionalized Silanes: Formed through substitution reactions.
Scientific Research Applications
Chemistry: : Bis(3-bromophenyl)diphenylsilane is used as a building block in the synthesis of more complex organosilicon compounds. It is also used in the development of new materials with unique properties .
Biology and Medicine: : While specific biological applications are less common, the compound’s derivatives may be explored for potential pharmaceutical uses .
Industry: : In the industrial sector, this compound is used in the production of polymers and other materials that require organosilicon intermediates .
Mechanism of Action
The mechanism of action of bis(3-bromophenyl)diphenylsilane primarily involves its reactivity towards nucleophiles and electrophiles. The bromine atoms can be substituted by various nucleophiles, while the silicon atom can form bonds with electrophiles. These reactions are facilitated by the electronic properties of the phenyl and bromophenyl groups attached to the silicon atom .
Comparison with Similar Compounds
Similar Compounds
Bis(4-bromophenyl)diphenylsilane: Similar structure but with bromine atoms at the para position.
Bis(3-chlorophenyl)diphenylsilane: Similar structure but with chlorine atoms instead of bromine.
Bis(3-fluorophenyl)diphenylsilane: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: : Bis(3-bromophenyl)diphenylsilane is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and the types of reactions it can undergo. The presence of bromine atoms also makes it a versatile intermediate for further functionalization .
Properties
IUPAC Name |
bis(3-bromophenyl)-diphenylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br2Si/c25-19-9-7-15-23(17-19)27(21-11-3-1-4-12-21,22-13-5-2-6-14-22)24-16-8-10-20(26)18-24/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGVCQIOXYGEBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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